![molecular formula C23H15F3N4O4S B2495287 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline CAS No. 1251687-77-0](/img/new.no-structure.jpg)
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline
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Overview
Description
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline is a complex organic compound that features a unique combination of indoline, thiazole, and thiophene moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(5-methyl-2-thienyl)ethanone with thiourea under reflux conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
This compound is under investigation for its potential as an anticancer agent. Studies have shown that it can interact with DNA, leading to the inhibition of cell proliferation. The compound's mechanism involves binding to cellular targets such as enzymes and receptors, which may result in structural changes in DNA that inhibit replication and transcription processes. This property makes it a candidate for further development as a therapeutic agent against various cancers.
Case Study: Antimitotic Activity
In a study conducted by the National Cancer Institute (NCI), the compound exhibited significant antimitotic activity against human tumor cells. The mean growth inhibition (GI) values were reported at 15.72 μM, indicating its efficacy in disrupting cancer cell growth. Such findings highlight its potential as a lead compound in the development of new anticancer therapies .
Organic Synthesis
Building Block for Complex Molecules
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline serves as a versatile building block in organic synthesis. It can be used to create more complex molecules, including pharmaceuticals and natural product analogs. The presence of multiple heterocyclic rings enhances its reactivity and allows for the formation of diverse chemical derivatives.
Material Science
Organic Semiconductors and Photovoltaic Devices
The electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to conduct electricity and interact with light positions it as a candidate for use in advanced electronic materials.
Summary Table of Applications
Mechanism of Action
The biological activity of 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, it may interact with specific proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline can be compared with other indoline derivatives and thiazole-containing compounds:
Indoline Derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share the indoline core but differ in their functional groups and biological activities.
Thiazole-Containing Compounds: Thiazole derivatives such as 2-aminothiazole and thiazole-4-carboxylic acid exhibit different reactivity and applications due to variations in their substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and applications in crop protection.
Chemical Structure
The compound features an indoline moiety linked to a thiazole ring substituted with a methylthienyl group. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, studies have shown that certain thiazole derivatives can inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). This inhibition contributes to their antioxidant effects, which are crucial for mitigating oxidative stress-related diseases .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several pathogenic bacteria and fungi. The mechanism involves disrupting cellular processes in microbial cells, leading to cell death. For example, compounds with similar structures have been effective against strains such as Bacillus cereus and Listeria monocytogenes .
Case Study 1: Xanthine Oxidase Inhibition
A study evaluating the xanthine oxidase inhibitory activity of thiazole derivatives found that certain compounds exhibited IC50 values ranging from 3.6 to 9.9 µM. This suggests that this compound may possess comparable or superior inhibitory effects due to its structural similarity to these active compounds .
Case Study 2: Antiviral Properties
Recent research highlighted the antiviral potential of indole-containing compounds against SARS-CoV-2. While not directly tested on this compound, similar indole derivatives have shown promising results in inhibiting viral replication without cytotoxic effects at high concentrations . This opens avenues for exploring the antiviral efficacy of our compound.
Biological Activity Summary Table
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant Activity | Inhibition of xanthine oxidase | |
Antimicrobial Activity | Disruption of microbial cell processes | |
Antiviral Activity | Inhibition of viral replication |
Applications in Agriculture
The thiazole derivatives have been recognized for their utility as fungicides and plant protection agents. The ability to control phytopathogenic fungi makes them valuable in agricultural practices. Specifically, compounds with structural similarities to this compound have been noted for their effectiveness against various plant pathogens .
Properties
CAS No. |
1251687-77-0 |
---|---|
Molecular Formula |
C23H15F3N4O4S |
Molecular Weight |
500.45 |
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
NNUPEBBIGNNSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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